molecular formula C11H7F3O3 B1402921 Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate CAS No. 1407521-96-3

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate

Cat. No.: B1402921
CAS No.: 1407521-96-3
M. Wt: 244.17 g/mol
InChI Key: WZONWKOVXOPEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals, drugs, and synthesized natural fluorocarbon-based compounds . The trifluoromethyl group can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

For a scalable trifluoromethylation methodology, trifluoroacetic acid and its anhydride represent an attractive solution in terms of cost and availability . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .


Chemical Reactions Analysis

The trifluoromethyl group can be introduced through various methodologies utilizing radical, nucleophilic, and electrophilic CF3 sources for arene and heteroarene trifluoromethylation .

Scientific Research Applications

Predictive Modeling and Metabolic Profiling

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is utilized in predictive modeling and metabolic profiling in drug development. For instance, a study conducted by Kamimura et al. (2017) utilized humanized chimeric mice to predict the human disposition of PF-04937319, a drug candidate biotransformed to N-methyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide (M1). This study highlighted the application of humanized chimeric mice in preclinical discovery, especially for studying disproportionate or human-specific metabolism of drug candidates (Kamimura et al., 2017).

Neuroprotection and Brain Imaging

This compound derivatives are explored for their neuroprotective properties and potential applications in brain imaging. For instance, Yu et al. (2003) studied Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a potential neuroprotective drug. The compound was labeled with C-11 and its distribution in the brain was studied using Positron Emission Tomography (PET), showing its ability to pass the brain-blood barrier and accumulate in cortical brain areas (Yu et al., 2003).

Hypocholesterolemic and Antihyperglycemic Activity

Research also delves into the hypocholesterolemic and antihyperglycemic activities of derivatives of this compound. Goldberg et al. (1977) and Kees et al. (1996) investigated compounds like ethyl 2-methyl-2(4-chlorophenoxy)-propionate and 1,2-dihydro-4[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one for their potential in reducing serum cholesterol levels and correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption, respectively (Goldberg et al., 1977); (Kees et al., 1996).

Novel Psychoactive Compounds

Studies have also been focused on the psychoactive effects of benzofuran compounds. Fuwa et al. (2016) investigated novel psychoactive benzofurans and their effects on the extracellular monoamine level in mice, offering insights into the structure-activity relationship of these compounds and their potential toxicity (Fuwa et al., 2016).

Safety and Hazards

While specific safety data for “Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate” is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . As the number of applications for these compounds continues to grow, advancements in scalable, inexpensive, and operationally simple protocols for fluorine incorporation are of the utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .

Biochemical Analysis

Biochemical Properties

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The trifluoromethyl group can significantly alter the compound’s acidity and basicity, making it a strong acid or a weak base depending on the context . This compound can interact with various enzymes, potentially acting as an inhibitor or activator. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access. Additionally, the benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein folding and stability .

Cellular Effects

This compound can affect various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. The compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and cellular metabolism. For example, changes in the phosphorylation status of transcription factors can lead to upregulation or downregulation of target genes, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to biomolecules . This compound can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes, thereby blocking the catalytic activity of the enzyme . Additionally, it can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 can also impact its metabolic fate and the overall metabolic network .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways and metabolic processes . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and cellular effects.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZONWKOVXOPEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.